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Compound of Interest

Compound Name: 2'-Fluorobiphenyl-3-carboxylic acid

Cat. No.: B022265 Get Quote

An In-depth Technical Guide on the Chemical Properties of 2'-Fluorobiphenyl-3-carboxylic
Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of

2'-Fluorobiphenyl-3-carboxylic acid. Due to the limited availability of experimental data for

this specific isomer, this document also includes data from closely related analogues and

general principles of carboxylic acid chemistry to offer a predictive profile. This information is

intended to support research, synthesis, and drug development activities.

Core Chemical and Physical Properties
2'-Fluorobiphenyl-3-carboxylic acid is a fluorinated aromatic carboxylic acid. The

introduction of a fluorine atom can significantly alter the physicochemical properties of the

parent molecule, including its acidity, lipophilicity, and metabolic stability, making it a compound

of interest in medicinal chemistry.

Table 1: General Properties of 2'-Fluorobiphenyl-3-carboxylic acid
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Property Value Source

Molecular Formula C₁₃H₉FO₂ [1]

Molecular Weight 216.21 g/mol [1]

CAS Number 103978-23-0 [1]

Appearance Solid

InChI

1S/C13H9FO2/c14-12-7-2-1-6-

11(12)9-4-3-5-10(8-

9)13(15)16/h1-8H,(H,15,16)

SMILES
O=C(O)C1=CC=CC(C2=CC=C

C=C2F)=C1

Table 2: Physicochemical Data (Experimental and Analog-Derived)
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Property Value Notes

Melting Point 223-227 °C

Data for the related isomer, 2-

Fluorobiphenyl-4-carboxylic

acid.[2][3] The melting point for

the 2',3-isomer is not readily

available.

Boiling Point 361.6 ± 30.0 °C at 760 mmHg

Data for the related isomer, 2-

Fluorobiphenyl-4-carboxylic

acid.[2]

Solubility

Likely soluble in organic

solvents (DMSO, Methanol,

Ethanol); sparingly soluble in

water.

Based on the properties of 2-

Fluorobiphenyl-4-carboxylic

acid and Flurbiprofen.[2][4]

Aromatic carboxylic acids

generally exhibit poor aqueous

solubility.[4]

pKa ~4

Estimated value. The pKa of

benzoic acid is 4.2. The

electron-withdrawing nature of

the fluorine and the additional

phenyl ring may slightly alter

the acidity.

Spectroscopic Profile (Predicted)
While specific spectral data for 2'-Fluorobiphenyl-3-carboxylic acid is not widely published, a

predicted profile can be extrapolated from the known spectral characteristics of its functional

groups.

Table 3: Predicted Spectroscopic Data
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Technique Characteristic Peaks

¹H NMR

~10-12 ppm (broad singlet, 1H): Carboxylic acid

proton (-COOH). Signal would disappear upon

D₂O exchange.[5][6]~7-8 ppm (multiplets, 8H):

Aromatic protons on the two phenyl rings.~2-3

ppm: Protons on carbons adjacent to a

carboxylic acid may appear in this region,

though not present in this specific molecule.[5]

[6]

¹³C NMR

~160-180 ppm: Carbonyl carbon of the

carboxylic acid.[5][6]~115-140 ppm: Aromatic

carbons. The carbon attached to the fluorine

atom would show a large C-F coupling constant.

IR Spectroscopy

~2500-3300 cm⁻¹ (broad): O-H stretch of the

carboxylic acid.[5]~1700 cm⁻¹ (strong): C=O

stretch of the carboxylic acid.[5]~1600, ~1450

cm⁻¹: C=C stretches of the aromatic

rings.~1000-1300 cm⁻¹: C-F stretch.

Mass Spectrometry

M⁺ at m/z = 216.21: Molecular ion

peak.Prominent fragments: Loss of -OH (M-17)

and -COOH (M-45) are common for carboxylic

acids.[5]

Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 2'-Fluorobiphenyl-3-
carboxylic acid are not readily available in the surveyed literature. However, a general

workflow for the synthesis and characterization of a novel fluorinated aromatic carboxylic acid

can be proposed.

General Synthetic Approach:

The synthesis of fluorinated biaryl carboxylic acids often involves a cross-coupling reaction,

such as a Suzuki coupling, to form the biphenyl core, followed by functional group manipulation
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to install the carboxylic acid.

Step 1: Suzuki Coupling: Coupling of a fluorophenylboronic acid with a bromobenzoic acid

derivative (or vice versa) in the presence of a palladium catalyst and a base.

Step 2: Purification: The crude product would be purified using techniques such as column

chromatography or recrystallization.

General Analytical Workflow:

The identity and purity of the synthesized compound would be confirmed using a suite of

analytical techniques.

Chromatography: Thin Layer Chromatography (TLC) for reaction monitoring and High-

Performance Liquid Chromatography (HPLC) for purity assessment.

Spectroscopy:

NMR (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and connectivity of the atoms.

Mass Spectrometry (MS): To confirm the molecular weight.

Infrared (IR) Spectroscopy: To identify the key functional groups.

Physical Characterization: Melting point determination to assess purity.

Below is a graphical representation of a typical characterization workflow.
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Workflow for Synthesis and Characterization.

Reactivity and Safety
Reactivity Profile:

The carboxylic acid group can undergo typical reactions such as esterification, amidation,

and reduction.

The aromatic rings can potentially undergo electrophilic aromatic substitution, although the

substitution pattern will be directed by the existing substituents (the carboxylic acid group is

meta-directing and deactivating, while the fluorine is ortho-, para-directing and deactivating).

Like other simple aromatic halogenated compounds, the biphenyl structure is generally

unreactive.[7]

Safety Information:

Hazard Pictograms: GHS07 (Exclamation mark).[1]
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Signal Word: Warning.[1]

Hazard Statements: H302 (Harmful if swallowed). H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Storage: Should be stored in a well-ventilated place. Keep container tightly closed.

Relevance in Drug Discovery
Biphenyl carboxylic acids are a common scaffold in medicinal chemistry. The specific

substitution pattern and the presence of fluorine in 2'-Fluorobiphenyl-3-carboxylic acid
suggest its potential as a building block for the synthesis of novel therapeutic agents.

The logical relationship for evaluating such a compound in a drug discovery context is outlined

below.
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Drug Discovery Logic for Biphenyl Carboxylic Acids.

This diagram illustrates the iterative process of synthesizing analogs, evaluating their biological

activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties to optimize

the lead compound. The fluorine atom in the 2'-position can be strategically used to block

metabolism or to fine-tune binding interactions with a biological target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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